molecular formula C17H19N3O4 B2842672 (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035017-91-3

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2842672
CAS No.: 2035017-91-3
M. Wt: 329.356
InChI Key: KNZXPXAKKDUKRM-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, 6-methoxypyrazine, and piperidine.

    Step 1 Formation of the Enone: The first step involves the formation of the enone moiety. This can be achieved through a Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and an appropriate acetophenone derivative under basic conditions.

    Step 2 Piperidine Substitution: The next step involves the substitution of the enone with a piperidine derivative. This can be carried out using a nucleophilic substitution reaction where the piperidine ring is introduced.

    Step 3 Pyrazine Attachment: Finally, the 6-methoxypyrazine moiety is attached via an etherification reaction, typically using a suitable base and a coupling agent to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It could be explored for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.

Medicine

Given its structural features, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazine rings could facilitate binding to specific sites, while the piperidine ring might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the pyrazine moiety, which could result in different biological activity and chemical reactivity.

    (E)-3-(furan-2-yl)-1-(3-((6-chloropyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one: Substitution of the methoxy group with a chlorine atom could alter its electronic properties and reactivity.

Uniqueness

The presence of the 6-methoxypyrazine moiety in (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one distinguishes it from other similar compounds. This unique structural feature could confer specific biological activities or chemical reactivities that are not observed in its analogs.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-15-10-18-11-16(19-15)24-14-4-2-8-20(12-14)17(21)7-6-13-5-3-9-23-13/h3,5-7,9-11,14H,2,4,8,12H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZXPXAKKDUKRM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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